molecular formula C16H20N2O2 B10843246 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one

4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one

Cat. No.: B10843246
M. Wt: 272.34 g/mol
InChI Key: YFXYLXOHDNYDNC-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-1-morpholinobutan-1-one is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The morpholinobutanone moiety can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation reactions to produce the desired indole compounds . The large-scale synthesis also involves optimizing reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-1-morpholinobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced alcohol derivatives .

Scientific Research Applications

4-(1H-indol-3-yl)-1-morpholinobutan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling pathways and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-1-morpholinobutan-1-one involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and RNA, affecting gene expression and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-yl)-1-morpholinobutan-1-one is unique due to its combination of the indole ring with a morpholinobutanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other indole derivatives .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C16H20N2O2/c19-16(18-8-10-20-11-9-18)7-3-4-13-12-17-15-6-2-1-5-14(13)15/h1-2,5-6,12,17H,3-4,7-11H2

InChI Key

YFXYLXOHDNYDNC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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